molecular formula C13H17NO2 B13505599 rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate

rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate

Cat. No.: B13505599
M. Wt: 219.28 g/mol
InChI Key: RTBKBYVEMLAADA-GHMZBOCLSA-N
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Description

rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate: is a synthetic organic compound that features a cyclopentane ring substituted with an aminophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and aminophenyl compounds.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods:

    Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.

    Reduction: Reduction reactions can target the carboxylate ester or the aminophenyl group.

    Substitution: The aminophenyl group can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It may be used in studies to understand enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science:

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors, altering their activity.
  • It may also participate in metabolic pathways, influencing the production or degradation of other molecules.

Comparison with Similar Compounds

  • rac-methyl (1R,3R)-3-(4-hydroxyphenyl)cyclopentane-1-carboxylate
  • rac-methyl (1R,3R)-3-(4-methoxyphenyl)cyclopentane-1-carboxylate

Uniqueness:

  • The presence of the aminophenyl group distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-3-2-10(8-11)9-4-6-12(14)7-5-9/h4-7,10-11H,2-3,8,14H2,1H3/t10-,11-/m1/s1

InChI Key

RTBKBYVEMLAADA-GHMZBOCLSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N

Canonical SMILES

COC(=O)C1CCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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